3-Ethoxy-2-fluoro-5-iodobenzoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H8FIO3 |
|---|---|
Molecular Weight |
310.06 g/mol |
IUPAC Name |
3-ethoxy-2-fluoro-5-iodobenzoic acid |
InChI |
InChI=1S/C9H8FIO3/c1-2-14-7-4-5(11)3-6(8(7)10)9(12)13/h3-4H,2H2,1H3,(H,12,13) |
InChI Key |
UWRSPHAZHUYKGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1F)C(=O)O)I |
Origin of Product |
United States |
Reactivity and Transformation Pathways of 3 Ethoxy 2 Fluoro 5 Iodobenzoic Acid
Chemical Transformations Involving the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for chemical modification, enabling the synthesis of a wide range of derivatives.
The carboxylic acid functionality of 3-Ethoxy-2-fluoro-5-iodobenzoic acid can be readily converted to its corresponding esters through various esterification methods. Standard procedures, such as Fischer-Speier esterification involving reaction with an alcohol in the presence of a strong acid catalyst, are applicable. Given the presence of the electron-withdrawing fluorine and iodine atoms, the electrophilicity of the carboxylic carbon is enhanced, potentially facilitating the reaction. rsc.org
Recent advancements have highlighted the use of heterogeneous catalysts for the esterification of fluorinated aromatic carboxylic acids. rsc.orgrsc.org For instance, metal-organic frameworks (MOFs) like UiO-66-NH2 have been employed as efficient catalysts for the methyl esterification of various fluorobenzoic acids using methanol. rsc.orgrsc.org This method offers advantages such as reduced reaction times compared to traditional methods using agents like BF₃·MeOH. rsc.orgrsc.org While not specifically documented for this compound, these methodologies suggest a viable pathway for its esterification. The resulting esters are valuable intermediates for further synthetic transformations.
Commonly, esterification of substituted benzoic acids can be achieved with various alcohols under acidic conditions. ijstr.org For example, refluxing with an alcohol like ethanol (B145695) in the presence of a catalyst like sulfuric acid would yield the corresponding ethyl ester. orgsyn.org
Decarboxylation of aromatic carboxylic acids can proceed through several mechanisms, including thermal and metal-catalyzed pathways. google.com For instance, heating in the presence of copper or its salts can promote decarboxylation. google.com The electronic nature of the substituents on the aromatic ring plays a crucial role. nih.gov Electron-withdrawing groups can sometimes stabilize intermediates in certain decarboxylation pathways. acs.org
Photodecarboxylation is another potential pathway, which has been observed for halogen-substituted benzoic acids under UV irradiation. nih.gov This process typically involves the formation of radical intermediates. nih.gov
It is important to note that decarboxylation of aromatic acids is not always a predictable or high-yielding reaction and can be influenced by the specific reaction conditions and the nature of the other substituents on the ring. google.com
Reactivity of the Halogen Substituents on the Aromatic Ring
The fluorine and iodine atoms on the aromatic ring are key sites of reactivity, each offering distinct opportunities for synthetic modification.
The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect) on the aromatic ring. csbsju.edustackexchange.com This effect deactivates the ring towards electrophilic aromatic substitution, making reactions like nitration or Friedel-Crafts acylation less favorable than in unsubstituted benzene (B151609). csbsju.educhemistrytalk.org
However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+M or π-donating effect). csbsju.edu This resonance effect directs incoming electrophiles to the ortho and para positions. csbsju.edu In the case of this compound, the positions ortho and para to the fluorine are already substituted. The directing effects of all substituents (ethoxy, fluoro, iodo, and carboxyl) would collectively influence the regioselectivity of any potential electrophilic substitution.
Despite its deactivating nature in electrophilic substitutions, the strong inductive effect of fluorine makes the carbon to which it is attached more electrophilic, which is a crucial factor in nucleophilic aromatic substitution reactions. stackexchange.comyoutube.com
The aryl iodine atom is a highly versatile functional group in organic synthesis, primarily due to its ability to participate in a wide array of cross-coupling reactions. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodine an excellent leaving group in these transformations.
Aryl iodides are common substrates for palladium-catalyzed cross-coupling reactions such as:
Suzuki Coupling: Reaction with a boronic acid or ester to form a new carbon-carbon bond. Aryl halides with electron-withdrawing substituents often give higher yields in Suzuki reactions. nanochemres.org
Sonogashira Coupling: Reaction with a terminal alkyne to form an aryl-alkyne. nanochemres.orgwikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org
These reactions provide powerful methods for elaborating the structure of this compound, allowing for the introduction of various alkyl, aryl, and alkynyl groups at the 5-position.
Aromatic rings, especially those bearing electron-withdrawing groups, can undergo nucleophilic aromatic substitution (SNAr). wikipedia.orgyoutube.com In this reaction, a nucleophile displaces a leaving group (typically a halide) on the aromatic ring. wikipedia.org The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comfiveable.me
For this compound, both fluorine and iodine could potentially act as leaving groups. In SNAr reactions, fluoride (B91410) is often a better leaving group than iodide, which is counterintuitive based on leaving group ability in SN2 reactions. stackexchange.comyoutube.com This is because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the strong electron-withdrawing inductive effect of the fluorine atom, making the attached carbon more electrophilic. stackexchange.comyoutube.comyoutube.com The presence of other electron-withdrawing groups, such as the carboxylic acid, can further activate the ring towards nucleophilic attack. youtube.comfiveable.me Therefore, a nucleophile would preferentially attack the carbon bearing the fluorine atom. researchgate.netnih.gov
Transformations of the Ethoxy Group and its Impact on Aromatic Reactivity
The most common transformation of an aryl ethoxy group is its cleavage to form a phenol (B47542). This is generally achieved under acidic conditions with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI), or with Lewis acids like boron tribromide (BBr₃). wikipedia.orgmasterorganicchemistry.comlibretexts.org The mechanism of this cleavage can proceed via either an S(_N)1 or S(_N)2 pathway, depending on the structure of the ether and the reaction conditions. libretexts.orglibretexts.org
For this compound, the carbon of the ethyl group attached to the oxygen is a primary carbon. Therefore, the cleavage of the ether bond is expected to proceed through an S(_N)2 mechanism. libretexts.orglibretexts.org In this process, the ether oxygen is first protonated by the strong acid, creating a good leaving group. Subsequently, the halide anion (Br⁻ or I⁻) acts as a nucleophile and attacks the less sterically hindered ethyl group, leading to the formation of the corresponding phenol (3-hydroxy-2-fluoro-5-iodobenzoic acid) and an ethyl halide. libretexts.org
The general reaction can be depicted as follows:
Reaction Scheme: Acid-Catalyzed Cleavage of this compound
This compound + HX → 3-Hydroxy-2-fluoro-5-iodobenzoic acid + CH₃CH₂X
(where X = Br, I)
Boron tribromide is another highly effective reagent for the cleavage of aryl ethers, including aryl ethyl ethers, to yield phenols. tandfonline.comtandfonline.com The reaction is typically carried out in an inert solvent like dichloromethane. The mechanism involves the formation of a complex between the Lewis acidic boron atom and the ether oxygen, followed by the nucleophilic attack of a bromide ion on the ethyl group. nih.govnih.gov
The presence of other substituents on the aromatic ring—namely the fluorine, iodine, and carboxylic acid groups—influences the reactivity of the ethoxy group and the aromatic ring itself. The fluorine and iodine atoms are halogens, which are deactivating groups due to their inductive electron-withdrawing effect, yet they are ortho-, para-directors in electrophilic aromatic substitution. The carboxylic acid group is a deactivating and meta-directing group. The ethoxy group, on the other hand, is an activating, ortho-, para-directing group due to the resonance donation of its lone pair of electrons to the aromatic ring. studymind.co.uk
Transformation of the ethoxy group into a hydroxyl group has a profound impact on the aromatic ring's reactivity. The hydroxyl group is a more powerful activating group than the ethoxy group, further increasing the electron density of the aromatic ring, particularly at the ortho and para positions. This heightened activation makes the resulting phenolic compound more susceptible to electrophilic aromatic substitution reactions. However, the directing effects of the other substituents (fluoro, iodo, and carboxyl) will also play a role in determining the regioselectivity of any subsequent reactions.
Below is a table summarizing the expected transformations of the ethoxy group in this compound based on analogous reactions reported in the literature.
| Reagent | Expected Products | General Conditions | Reaction Type |
| Hydrobromic Acid (HBr) | 3-Hydroxy-2-fluoro-5-iodobenzoic acid, Bromoethane | Reflux in aqueous HBr | S(_N)2 Ether Cleavage |
| Hydroiodic Acid (HI) | 3-Hydroxy-2-fluoro-5-iodobenzoic acid, Iodoethane | Reflux in aqueous HI | S(_N)2 Ether Cleavage |
| Boron Tribromide (BBr₃) | 3-Hydroxy-2-fluoro-5-iodobenzoic acid, Bromoethane | Inert solvent (e.g., CH₂Cl₂), low temperature | Lewis Acid-mediated Ether Cleavage |
It is important to note that while these transformations are based on established principles of organic chemistry, the specific reaction conditions for this compound would need to be empirically optimized.
Applications of 3 Ethoxy 2 Fluoro 5 Iodobenzoic Acid in Advanced Organic Synthesis
As a Versatile Building Block in Complex Molecular Architectures
In the fields of medicinal chemistry, agrochemistry, and materials science, small, structurally diverse molecules that serve as precursors for more sophisticated architectures are essential. fluorochem.co.uk 3-Ethoxy-2-fluoro-5-iodobenzoic acid fits this role perfectly, functioning as a versatile building block. Its distinct functional groups can be manipulated selectively to construct larger, more complex molecules.
The fluorinated benzoic acid motif is particularly significant in the synthesis of active pharmaceutical ingredients (APIs). ossila.com The fluorine and ethoxy groups can enhance properties such as lipophilicity and binding affinity to biological targets. ossila.com The carboxylic acid group provides a convenient handle for forming amide bonds or other linkages, while the iodo group is a key site for carbon-carbon and carbon-heteroatom bond formation. evitachem.comnbinno.com Similar multi-reactive compounds, such as 4-chloro-2-fluoro-5-nitrobenzoic acid, have been demonstrated as effective starting materials in heterocyclic oriented synthesis, leading to diverse molecular scaffolds like benzimidazoles and quinoxalinones. nih.gov This precedent highlights the potential of this compound to serve as a foundational element in the combinatorial synthesis of compound libraries for drug discovery and materials research. nbinno.com
Precursor for the Generation of Hypervalent Iodine Reagents and Catalysts
Iodoarenes are the foundational precursors for hypervalent iodine(III) and iodine(V) reagents, which are valued in synthesis for their mild oxidizing properties and as alternatives to heavy-metal oxidants. arkat-usa.orgresearchgate.netfrontiersin.org These reagents are characterized by an iodine atom in a higher-than-normal oxidation state and are used in a wide array of oxidative transformations. nih.govmdpi.com
The structure of the iodoarene precursor dictates the type of hypervalent iodine reagent that can be formed. Well-known cyclic reagents, such as 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP), are synthesized from 2-iodobenzoic acid, where the carboxylic acid group is positioned ortho to the iodine atom. acs.org This ortho-positioning is critical for the cyclization that defines their structure.
In the case of this compound, the carboxylic acid and iodo groups are in a 1,5-relationship (para to each other). Consequently, this compound would not form the common cyclic hypervalent iodine reagents. Instead, it serves as a precursor for acyclic hypervalent iodine(III) reagents. Through oxidation, it can be converted into derivatives like iodosylarenes (ArIO) or [bis(acyloxy)iodo]arenes (ArI(OCOR)₂). arkat-usa.org For instance, the related compound m-iodobenzoic acid can be readily converted to m-iodosylbenzoic acid, which acts as a convenient and recyclable reagent. beilstein-journals.org Similarly, this compound could be oxidized to its corresponding iodosyl (B1239551) or iodoxy derivative, which would then be available for further applications.
Hypervalent iodine reagents, both stoichiometric and catalytic, are employed in a vast range of oxidative functionalization reactions. beilstein-journals.org These include the oxidation of alcohols, the α-functionalization of carbonyl compounds, and the difunctionalization of alkenes. mdpi.comresearchgate.net A key advancement in this field is the development of catalytic systems where the active iodine(III) species is generated in situ from an iodoarene precursor using a terminal oxidant. beilstein-journals.orgbeilstein-journals.org
A hypervalent iodine reagent derived from this compound could be used as a catalyst in such transformations. The electronic properties imparted by the fluoro and ethoxy substituents could modulate the reactivity and selectivity of the iodine center. These catalytic systems are central to modern synthesis, enabling complex transformations such as aminofluorination and dioxygenation of alkenes under mild, metal-free conditions. beilstein-journals.orgbeilstein-journals.org
Role in Cross-Coupling and Other Metal-Catalyzed Reaction Systems
The carbon-iodine bond is the most reactive of the carbon-halogen bonds in many catalytic processes, particularly those involving transition metals like palladium. This makes aryl iodides premium substrates for a wide range of cross-coupling reactions that form the bedrock of modern synthetic chemistry.
Palladium-catalyzed cross-coupling reactions are powerful tools for constructing C-C and C-heteroatom bonds. nih.gov this compound is an ideal substrate for these transformations due to its aryl iodide moiety.
Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide. nih.gov The high reactivity of the C-I bond in this compound would facilitate oxidative addition to a palladium(0) catalyst, enabling efficient coupling with various boronic acids or esters to form biaryl structures. nih.gov
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl halide. organic-chemistry.orgwikipedia.org The reaction is typically carried out with a palladium catalyst and a copper(I) co-catalyst under mild, basic conditions. The aryl iodide in the title compound would readily participate in the catalytic cycle to produce substituted aryl alkynes. wikipedia.org
Buchwald–Hartwig Amination: This reaction forms a C-N bond between an aryl halide and an amine. The high reactivity of aryl iodides allows this transformation to proceed under relatively mild conditions, making it a key method for synthesizing anilines and their derivatives.
The table below summarizes typical conditions for these reactions using a generic aryl iodide, which are directly applicable to this compound.
| Reaction | Coupling Partner | Typical Catalyst System | Typical Base | Typical Solvent |
|---|---|---|---|---|
| Suzuki-Miyaura | Ar'-B(OH)₂ | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | Na₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene (B28343), Dioxane, DMF |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ / CuI | Et₃N, piperidine, DIPA | THF, DMF |
| Buchwald–Hartwig | R₂NH | Pd₂(dba)₃ or Pd(OAc)₂ / Ligand | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane |
Visible-light photoredox catalysis has emerged as a powerful strategy for generating radical intermediates under exceptionally mild conditions. Aryl iodides are particularly well-suited as precursors for aryl radicals in these systems. nih.gov Upon excitation by visible light, a photocatalyst can engage in a single electron transfer (SET) with the aryl iodide. researchgate.netrsc.org This process is efficient due to the relatively low reduction potential of aryl iodides, leading to the fragmentation of the radical anion into an aryl radical and an iodide anion. researchgate.net
This compound can thus be employed as an aryl radical source in a variety of photocatalytic transformations. rsc.org These reactions include C-S bond formation (thiolation), C-O bond formation (hydroxylation/etherification), and C-F bond formation (fluorination), often mediated by a secondary catalyst like copper. rsc.orgrsc.orgacs.org The ability to generate a highly functionalized aryl radical under gentle conditions opens pathways to novel molecular structures that might be inaccessible through traditional thermal methods.
Synthesis of Specialized Benzene (B151609) Derivatives and Functional Materials
The unique substitution pattern of this compound makes it an attractive monomer or precursor for the synthesis of specialized benzene derivatives and functional materials with tailored properties. The combination of the flexible ethoxy group, the polar fluorine atom, and the reactive sites (iodine and carboxylic acid) allows for its incorporation into a variety of macromolecules, including polymers and liquid crystals.
Fluorinated polymers, for instance, are known for their desirable properties such as low surface energy, high thermal stability, and chemical resistance. researchgate.netcore.ac.ukmdpi.comrsc.org By utilizing this compound as a monomer in polymerization reactions, new fluorine-containing polymers can be synthesized. researchgate.net The carboxylic acid group can be readily converted to other functional groups, such as esters or amides, to facilitate polymerization. For example, it could be incorporated into polyesters or polyamides, where the ethoxy and fluoro substituents would be pendant groups influencing the polymer's bulk properties.
Furthermore, benzoic acid derivatives are well-known building blocks for liquid crystals. nih.govhartleygroup.orgnih.govresearchgate.netmdpi.com The rod-like shape of these molecules, often enhanced by hydrogen bonding between the carboxylic acid groups, promotes the formation of mesophases. The ethoxy chain on this compound can contribute to the desired anisotropic properties, while the fluorine and iodine atoms can be used to tune the material's polarity, dielectric anisotropy, and other physical characteristics. The reactive iodine atom also provides a handle for further modification, such as attaching other mesogenic units through cross-coupling reactions.
The compound can also serve as a precursor for conjugated polymers, which are of great interest for applications in organic electronics. kennesaw.edumdpi.comrsc.orgdigitellinc.comnih.gov Through reactions like Sonogashira or Suzuki couplings at the iodine position, this compound can be linked with other aromatic or unsaturated monomers to create extended π-conjugated systems. The ethoxy and fluoro substituents would modulate the electronic properties, such as the band gap and charge carrier mobility, of the resulting polymer.
The table below outlines potential applications of this compound in the synthesis of functional materials.
| Material Class | Synthetic Strategy | Role of this compound | Potential Properties |
| Fluorinated Polymers | Polycondensation (e.g., polyesterification) | Monomer with pendant ethoxy and fluoro groups | Low surface energy, thermal stability, chemical resistance |
| Liquid Crystals | Dimerization via H-bonding, incorporation into larger mesogens | Core mesogenic unit with tunable polarity | Anisotropic optical and dielectric properties |
| Conjugated Polymers | Transition metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) | Monomer for building the polymer backbone | Tunable electronic and optical properties for organic electronics |
Structural Characterization and Spectroscopic Analysis of 3 Ethoxy 2 Fluoro 5 Iodobenzoic Acid and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a multi-substituted aromatic compound like 3-Ethoxy-2-fluoro-5-iodobenzoic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete structural assignment.
Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. The spectrum of this compound is expected to show distinct signals corresponding to the ethoxy group, the aromatic protons, and the carboxylic acid proton.
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and typically appears as a broad singlet far downfield, often above 10 ppm. Its chemical shift can be concentration and solvent-dependent.
Aromatic Protons (Ar-H): The benzene (B151609) ring has two protons. Their chemical shifts are influenced by the electronic effects of the substituents. The fluorine and ethoxy groups are electron-donating, while the iodine and carboxylic acid groups are electron-withdrawing. The proton at the C4 position is expected to be a doublet, split by the adjacent proton at C6. The proton at C6 will also appear as a doublet, split by the proton at C4. Both signals will also exhibit smaller couplings to the fluorine atom at the C2 position.
Ethoxy Group Protons (-OCH₂CH₃): The ethoxy group gives rise to two signals: a quartet for the methylene (B1212753) (-OCH₂) protons and a triplet for the methyl (-CH₃) protons. The quartet arises from the coupling of the methylene protons with the three adjacent methyl protons, while the triplet results from the coupling with the two adjacent methylene protons.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~1.45 | Triplet | ~7.0 | -OCH₂CH ₃ |
| ~4.20 | Quartet | ~7.0 | -OCH ₂CH₃ |
| ~7.60 | Doublet of doublets | J(H,H) ≈ 2.5, J(H,F) ≈ 4.0 | H-6 |
| ~7.95 | Doublet of doublets | J(H,H) ≈ 2.5, J(H,F) ≈ 7.0 | H-4 |
| >10.0 | Broad Singlet | - | -COOH |
Carbon-13 (¹³C) NMR spectroscopy is used to determine the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. The chemical shifts are highly sensitive to the electronic environment, providing clues about the nature of attached atoms and functional groups.
For this compound, nine distinct carbon signals are expected: one for the carboxylic acid, six for the aromatic ring, and two for the ethoxy group. The carbon atoms directly bonded to electronegative atoms (O, F, I) will have their chemical shifts significantly affected. A key feature is the presence of carbon-fluorine (C-F) coupling, which causes the signals for the carbon atoms near the fluorine to appear as doublets. The largest coupling constant (¹JCF) is observed for the carbon directly attached to the fluorine (C-2), with smaller couplings (²JCF, ³JCF) observed for carbons two and three bonds away.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | C-F Coupling (JCF, Hz) | Assignment |
| ~14.5 | - | -OCH₂C H₃ |
| ~65.0 | - | -OC H₂CH₃ |
| ~93.0 | Small | C-5 (C-I) |
| ~115.0 | Large | C-1 |
| ~125.0 | Medium | C-6 |
| ~135.0 | Small | C-4 |
| ~145.0 | Medium | C-3 (C-O) |
| ~158.0 | Very Large (~250) | C-2 (C-F) |
| ~165.0 | Small | -C OOH |
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically for the analysis of fluorinated compounds. ed.ac.uk Since ¹⁹F is a 100% abundant nucleus with a high gyromagnetic ratio, this method provides clear spectra. The chemical shift of the fluorine nucleus is very sensitive to its electronic environment.
In this compound, a single signal is expected in the ¹⁹F NMR spectrum. This signal will be split into a multiplet due to coupling with the nearby aromatic protons (H-4 and H-6). The analysis of this coupling pattern can provide further confirmation of the substitution pattern on the aromatic ring. rsc.org
Table 3: Predicted ¹⁹F NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (JFH, Hz) | Assignment |
| ~ -110 to -130 | Multiplet | J(F,H-4) ≈ 7.0, J(F,H-6) ≈ 4.0 | C-2 F |
While 1D NMR spectra identify the types of atoms present, 2D NMR experiments are crucial for mapping out the precise connectivity between them. science.govnih.gov
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). For this compound, a COSY spectrum would show a cross-peak connecting the -OCH₂- quartet and the -CH₃ triplet, confirming the ethoxy fragment. It would also show a correlation between the aromatic protons at C-4 and C-6. science.gov
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the proton signals of the ethoxy group and the aromatic ring to their corresponding carbon signals identified in the ¹³C NMR spectrum. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR experiments for structural elucidation, as it reveals correlations between protons and carbons that are separated by two or three bonds. rsc.orgnih.gov Key HMBC correlations would include:
From the methylene (-OCH₂-) protons to the aromatic carbon C-3, confirming the position of the ethoxy group.
From the aromatic proton H-4 to carbons C-2, C-5, and C-6.
From the aromatic proton H-6 to carbons C-1, C-2, and C-4.
From aromatic protons H-4 and H-6 to the carboxylic carbon (C-7), confirming their proximity to the acid group.
Table 4: Key Expected 2D NMR Correlations for this compound
| Experiment | Key Correlations | Information Gained |
| COSY | -OCH₂ - ↔ -CH₃ H -4 ↔ H -6 | Confirms ethoxy group connectivity and relationship between aromatic protons. |
| HSQC | -OCH₂ - ↔ -OC H₂- -CH₃ ↔ -C H₃H -4 ↔ C -4H -6 ↔ C -6 | Assigns carbon signals to their directly attached protons. |
| HMBC | -OCH₂ - → C -3H -4 → C -2, C -5, C -6H -6 → C -1, C -2, C -4 | Confirms the substitution pattern on the aromatic ring and the placement of all functional groups. |
Vibrational Spectroscopy (Infrared Spectroscopy, IR) for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent technique for identifying the functional groups present in a molecule.
The IR spectrum of this compound would display several characteristic absorption bands:
O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.
C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.
C=C Stretch: Aromatic ring stretching vibrations typically appear as a series of absorptions in the 1450-1600 cm⁻¹ region.
C-O Stretch: Two C-O stretching bands are expected: one for the carboxylic acid (around 1300 cm⁻¹) and another for the aryl-alkyl ether of the ethoxy group (around 1250 cm⁻¹).
C-F Stretch: A strong absorption band in the 1000-1100 cm⁻¹ region is indicative of the carbon-fluorine bond.
Table 5: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 2500-3300 | Strong, Broad | O-H Stretch | Carboxylic Acid |
| ~1700 | Strong | C=O Stretch | Carboxylic Acid |
| 1450-1600 | Medium | C=C Stretch | Aromatic Ring |
| ~1300 | Strong | C-O Stretch | Carboxylic Acid |
| ~1250 | Strong | C-O Stretch | Aryl-alkyl Ether |
| 1000-1100 | Strong | C-F Stretch | Aryl Fluoride (B91410) |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Studies
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy. This allows for the determination of a compound's elemental composition and the confirmation of its molecular formula. nih.gov
For this compound (molecular formula C₉H₈FIO₃), HRMS would provide an exact mass measurement of the molecular ion [M]⁺ or protonated molecule [M+H]⁺, which can be compared to the calculated theoretical mass.
Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule could include the loss of small neutral molecules or radicals, such as:
Loss of an ethyl radical (•CH₂CH₃) from the ether.
Loss of a water molecule (H₂O) from the carboxylic acid.
Loss of carbon monoxide (CO) or carbon dioxide (CO₂) from the carboxylic acid group.
Cleavage of the iodine atom.
Analysis of these fragment ions helps to corroborate the structure determined by NMR and IR spectroscopy. nih.gov
Table 6: Predicted HRMS Data for this compound
| Ion | Formula | Calculated Exact Mass | Information |
| [M]⁺ | C₉H₈FIO₃ | 325.9499 | Molecular Ion |
| [M-C₂H₅]⁺ | C₇H₃FIO₃ | 296.9186 | Loss of ethyl radical |
| [M-COOH]⁺ | C₈H₈FIO | 280.9577 | Loss of carboxyl group |
| [M-I]⁺ | C₉H₈FO₃ | 199.0406 | Loss of iodine radical |
Single-Crystal X-ray Diffraction Studies for Solid-State Structure and Intermolecular Interactions
Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. It provides precise information on bond lengths, bond angles, and the spatial disposition of molecules relative to one another. For derivatives of this compound, this method would elucidate the intricate network of intermolecular forces that govern their crystal packing.
The crystal packing of substituted benzoic acids is often characterized by the formation of robust hydrogen-bonded dimers via their carboxylic acid functionalities. These dimers can then arrange into various motifs, such as herringbone, layered, or more complex three-dimensional networks, influenced by other substituents on the aromatic ring. The presence of ethoxy, fluoro, and iodo groups on the benzene ring of this compound is expected to introduce a high degree of directionality and specificity in the intermolecular interactions, leading to well-defined packing arrangements.
Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a common phenomenon in organic molecules and would be anticipated for this compound. Different polymorphs arise from variations in the intermolecular interactions, leading to different packing motifs and, consequently, distinct physical properties such as melting point, solubility, and stability. The specific crystallization conditions, including solvent, temperature, and pressure, would play a crucial role in determining which polymorphic form is obtained.
Table 1: Common Crystal Packing Motifs in Halogenated Benzoic Acids
| Motif | Description |
| Centrosymmetric Dimers | Carboxylic acid groups form hydrogen-bonded pairs around a center of inversion. |
| Lamellar (Layered) Structures | Dimers or catemers self-assemble into sheets or layers. |
| Herringbone Packing | Aromatic rings of adjacent molecules are arranged in a tilted, interlocking fashion. |
| Catemeric Chains | Carboxylic acid groups form a continuous chain of hydrogen bonds. |
The primary and most influential intermolecular interaction in the crystal structure of this compound is predicted to be the hydrogen bonding between the carboxylic acid groups. Typically, benzoic acids form centrosymmetric dimers through O-H···O hydrogen bonds. This robust and highly directional interaction creates a stable supramolecular synthon that often dictates the initial self-assembly of the molecules.
Table 2: Typical Hydrogen Bond Geometries in Carboxylic Acid Dimers
| Interaction | Donor-Acceptor Distance (Å) | Angle (°) |
| O-H···O | 2.6 - 2.8 | 160 - 180 |
The iodine atom at the 5-position of the benzoic acid ring is a key player in directing the supramolecular assembly through halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). The iodine atom, being large and polarizable, is an excellent halogen bond donor.
Table 3: Expected Halogen Bond Parameters for C-I···O Interactions
| Interaction | Donor-Acceptor Distance (Å) | Angle (°) |
| C-I···O | 3.0 - 3.5 | 160 - 180 |
Aromatic π-stacking interactions are another important non-covalent force that can influence the crystal packing of this compound. These interactions arise from the attractive forces between the electron-rich π-systems of the benzene rings. The geometry of π-stacking can vary, with common motifs including face-to-face and offset (parallel-displaced) arrangements.
Table 4: Geometrical Parameters for Aromatic π-Stacking Interactions
| Interaction Type | Centroid-to-Centroid Distance (Å) | Dihedral Angle (°) |
| Face-to-Face | < 4.0 | < 10 |
| Parallel-Displaced | < 4.5 | < 10 |
| T-shaped | ~ 5.0 | ~ 90 |
Theoretical and Computational Chemistry Investigations on 3 Ethoxy 2 Fluoro 5 Iodobenzoic Acid
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction
Quantum mechanical calculations are indispensable for understanding the intrinsic electronic properties of a molecule, which in turn govern its chemical reactivity. For 3-Ethoxy-2-fluoro-5-iodobenzoic acid, these methods can predict a range of properties that are difficult or impossible to measure experimentally.
Density Functional Theory (DFT) is a widely used quantum mechanical method that offers a good balance between computational cost and accuracy for studying medium-sized organic molecules. nih.govresearchgate.net A DFT study of this compound, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be the first step in its computational characterization. researchgate.netresearchgate.net
Table 1: Predicted Ground State Properties of this compound from DFT Calculations
| Property | Predicted Value | Significance |
|---|---|---|
| Total Energy | Compound-specific value (e.g., in Hartrees) | A measure of the molecule's stability. |
| Dipole Moment | ~2-4 D | Indicates a significant molecular polarity, influencing solubility and intermolecular interactions. |
| C=O Bond Length | ~1.21 Å | Typical for a carboxylic acid, slightly modulated by substituents. |
| C-I Bond Length | ~2.10 Å | Reflects the covalent bond between carbon and the large iodine atom. |
| C-F Bond Length | ~1.35 Å | A strong bond due to fluorine's high electronegativity. |
Note: The values presented are hypothetical and based on typical results for similar molecules. Actual values would be obtained from specific DFT calculations.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, with significant contributions from the ethoxy group and the iodine atom. The LUMO is likely to be distributed over the carboxylic acid group and the aromatic ring, particularly near the electron-withdrawing fluorine atom. The analysis of FMOs would predict that electrophilic attacks are likely to occur at positions on the ring with high HOMO density, while nucleophilic attacks might be directed towards the carboxylic carbon or ring positions with high LUMO density.
Table 2: Predicted Frontier Molecular Orbital Properties for this compound
| Parameter | Predicted Value Range | Implication for Reactivity |
|---|---|---|
| HOMO Energy | -6.0 to -7.0 eV | Indicates the energy required to remove an electron; related to ionization potential. |
| LUMO Energy | -1.0 to -2.0 eV | Indicates the energy released upon accepting an electron; related to electron affinity. |
| HOMO-LUMO Gap | 4.0 to 5.0 eV | Suggests moderate kinetic stability. A smaller gap would imply higher reactivity toward both nucleophiles and electrophiles. |
Note: These are estimated values based on trends observed in related halogenated and substituted aromatic compounds.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP map is plotted on the molecule's electron density surface, with different colors representing different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. researchgate.net
For this compound, the MEP surface would be expected to show a significant negative potential around the oxygen atoms of the carboxylic acid group, making them primary sites for hydrogen bonding and interaction with electrophiles. The hydrogen atom of the carboxylic acid would exhibit a strong positive potential, indicating its acidic nature. The region around the iodine atom might exhibit a region of positive potential known as a "sigma-hole," which can lead to halogen bonding. nih.govresearchgate.net The fluorine atom, being highly electronegative, would contribute to a more positive potential on the adjacent carbon atom.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solution Behavior
While QM calculations provide insights into the properties of a single, isolated molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of a molecule over time, including its conformational changes and interactions with its environment, such as a solvent. ucl.ac.ukacs.org
MD simulations for this compound would involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water, ethanol (B145695), or a nonpolar solvent) and solving Newton's equations of motion for all atoms in the system. researchgate.net These simulations can reveal the preferred conformations of the flexible ethoxy and carboxylic acid groups. For instance, the orientation of the carboxylic acid group relative to the benzene (B151609) ring and the rotational freedom of the ethyl group in the ethoxy moiety can be explored.
Furthermore, MD simulations can shed light on the solvation structure around the molecule, identifying how solvent molecules arrange themselves around the solute. nih.govrsc.org This is crucial for understanding solubility and the role of the solvent in mediating chemical reactions. The formation and stability of intermolecular hydrogen bonds, particularly the dimerization of the carboxylic acid groups in nonpolar solvents, can be directly observed and quantified through MD simulations. acs.orgacs.org
Mechanistic Elucidation of Reactions Involving the Compound and its Derivatives
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about reaction pathways, transition states, and activation energies that are often inaccessible through experimental means alone. acs.orgacs.org
For reactions involving this compound or its derivatives, computational methods can be used to map out the potential energy surface of the reaction. This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. gdut.edu.cn
For example, the mechanism of further electrophilic aromatic substitution on the ring could be investigated. The directing effects of the existing substituents (ethoxy, fluoro, iodo, and carboxyl groups) could be rationalized by calculating the activation energies for substitution at the remaining open positions on the aromatic ring. Similarly, reactions involving the carboxylic acid group, such as esterification or amide formation, can be modeled to understand the reaction mechanism in detail. Computational studies on the iodination of other aromatic compounds have highlighted the importance of the iodinating agent and the reaction conditions in determining the reaction pathway. acs.orgrsc.org Similar studies on this specific molecule would clarify the roles of various reagents and catalysts. Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods could also be employed to study reactions in a more realistic solvated environment or in a biological system. researchgate.net
Table 3: List of Compounds
| Compound Name |
|---|
Influence of Substituents on Reaction Kinetics and Thermodynamics
The substituents on the aromatic ring of this compound—an ethoxy group at the 3-position, a fluorine atom at the 2-position, and an iodine atom at the 5-position—play a crucial role in modulating its chemical reactivity and thermodynamic properties. The interplay of their electronic effects, namely induction and resonance, governs the electron density distribution within the molecule, which in turn affects reaction rates and equilibria.
The Hammett equation provides a quantitative framework for understanding the effect of substituents on the reactivity of aromatic compounds. While originally developed for meta- and para-substituted systems, the principles can be extended to understand the electronic contributions in more complex substitution patterns.
Electronic Effects of Substituents:
Fluorine (at position 2): As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect (-I). Due to its position ortho to the carboxylic acid group, this effect is particularly pronounced, leading to an increase in the acidity of the carboxylic acid. This is because the inductive withdrawal of electron density stabilizes the resulting carboxylate anion. While fluorine also has an electron-donating resonance effect (+R) due to its lone pairs, the inductive effect is generally considered to be dominant for halogens.
Ethoxy (at position 3): The ethoxy group is characterized by a weak electron-withdrawing inductive effect (-I) due to the oxygen atom's electronegativity and a strong electron-donating resonance effect (+R) from the oxygen's lone pairs. In the meta position, the resonance effect is significantly diminished, and the inductive effect plays a more substantial role in influencing the carboxylic acid group.
Iodine (at position 5): Similar to fluorine, iodine is a halogen and exhibits both an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). However, iodine is less electronegative than fluorine, resulting in a weaker inductive effect. Its larger size and more diffuse orbitals also lead to a less effective resonance overlap with the benzene ring.
The combined influence of these substituents on the reaction kinetics and thermodynamics can be inferred from computational studies on similarly substituted benzoic acids. For instance, density functional theory (DFT) calculations are commonly employed to determine properties such as gas-phase acidity, proton affinity, and the energies of frontier molecular orbitals (HOMO and LUMO), which are critical in predicting reactivity.
Theoretical studies on substituted benzoic acids have shown a good correlation between calculated gas-phase acidities and experimental values. nih.gov The acidity is enhanced by electron-withdrawing groups that stabilize the conjugate base and is diminished by electron-donating groups. nih.gov In the case of this compound, the strong inductive effect of the ortho-fluoro group is expected to be the dominant factor in increasing the acidity of the carboxylic acid.
The following table summarizes the expected electronic effects of the substituents and their likely impact on the acidity of the benzoic acid moiety.
| Substituent | Position | Inductive Effect | Resonance Effect | Expected Impact on Acidity |
| Fluoro | 2 (ortho) | Strong -I | Weak +R | Increase |
| Ethoxy | 3 (meta) | Weak -I | Weak +R | Slight Increase |
| Iodo | 5 (para to F, meta to COOH) | Moderate -I | Weak +R | Slight Increase |
Interactive Data Table:
Modeling of Intermolecular Interactions and Self-Assembly Processes
The substituents on this compound also dictate the nature and strength of its intermolecular interactions, which are fundamental to its self-assembly into larger, ordered structures in the solid state and in solution. Computational modeling, particularly through molecular dynamics (MD) simulations and quantum chemical calculations, provides valuable insights into these processes.
Key Intermolecular Interactions:
Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (O–H) and acceptor (C=O). The formation of cyclic hydrogen-bonded dimers is a highly favorable and common motif in the self-assembly of benzoic acid derivatives.
Halogen Bonding: The iodine atom at the 5-position is a potential halogen bond donor. Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophile, such as an oxygen or nitrogen atom. The strength of the halogen bond generally increases with the polarizability of the halogen atom (I > Br > Cl > F). Therefore, the iodine in this compound can participate in significant halogen bonding interactions, influencing the crystal packing.
π–π Stacking: The aromatic ring can engage in π–π stacking interactions, which are attractive noncovalent interactions between aromatic rings. The electron density distribution of the ring, as modulated by the substituents, will influence the geometry and strength of these interactions.
Computational methods can be used to model and quantify these interactions. For example, molecular dynamics simulations can predict the preferred modes of self-assembly in different solvent environments. ucl.ac.uk Quantum chemical calculations, such as DFT, can be used to calculate the interaction energies of different dimer configurations and to analyze the nature of the noncovalent interactions through methods like the quantum theory of atoms in molecules (QTAIM).
The following table outlines the potential intermolecular interactions for this compound and the computational methods used to study them.
| Interaction Type | Participating Groups | Typical Computational Method |
| Hydrogen Bonding | Carboxylic acid groups | DFT, MD |
| Halogen Bonding | Iodine atom and a nucleophile (e.g., carbonyl oxygen) | DFT, QTAIM |
| π–π Stacking | Aromatic rings | DFT, MD |
| C–H···O/F Interactions | Aromatic/Alkyl C–H and Carbonyl oxygen/Fluorine | DFT, QTAIM |
Interactive Data Table:
Future Research Directions and Perspectives
Exploration of Novel and Sustainable Synthetic Pathways
The synthesis of functionalized aromatic compounds is progressively moving towards greener and more sustainable practices. Future research into the synthesis of 3-Ethoxy-2-fluoro-5-iodobenzoic acid and related molecules will likely prioritize methods that minimize environmental impact and enhance efficiency.
One promising avenue is the adoption of photocatalysis , which utilizes visible light to drive chemical reactions. This approach offers a milder alternative to traditional methods that often require harsh conditions. researchgate.net The development of photocatalytic systems for the selective halogenation and functionalization of benzoic acid derivatives could provide more energy-efficient and atom-economical synthetic routes.
Flow chemistry represents another significant area for advancement. Continuous flow reactors offer superior control over reaction parameters, enhanced safety, and potential for seamless scalability. researchgate.netniscpr.res.inresearchgate.net Implementing flow processes for the synthesis of complex molecules like this compound can lead to higher yields, improved purity, and reduced waste generation. ucl.ac.ukiaea.org
Furthermore, the principles of green chemistry will continue to guide the development of new synthetic strategies. This includes the use of environmentally benign solvents, the development of catalytic systems to replace stoichiometric reagents, and the design of processes that are inherently safer. nih.govnih.govnih.gov Research into enzymatic or chemoenzymatic pathways could also offer highly selective and sustainable methods for the synthesis of halogenated benzoic acids. nih.gov
| Synthetic Approach | Potential Advantages | Relevant Research Areas |
| Photocatalysis | Mild reaction conditions, energy efficiency, high selectivity. | Development of novel photocatalysts, understanding reaction mechanisms. researchgate.netnih.gov |
| Flow Chemistry | Enhanced safety, scalability, precise process control, higher yields. | Reactor design, multi-step synthesis integration, real-time analytics. researchgate.netniscpr.res.inresearchgate.netucl.ac.ukiaea.org |
| Green Chemistry | Reduced environmental impact, use of renewable resources, inherent safety. | Benign solvents, catalytic cycles, waste minimization, biocatalysis. nih.govnih.govnih.govnih.govacs.org |
Development of Expanded Applications in Catalysis and Advanced Materials Science
While direct applications of this compound are not yet established, the unique combination of its functional groups—ethoxy, fluoro, iodo, and carboxylic acid—suggests significant potential in catalysis and materials science. Future research is expected to explore these possibilities by drawing analogies from structurally similar compounds.
In the realm of catalysis , halogenated organic compounds are known to be valuable precursors and ligands. The presence of both fluorine and iodine atoms could impart unique electronic and steric properties to catalysts derived from this molecule. For instance, iodinated aromatic compounds can participate in various cross-coupling reactions, a cornerstone of modern organic synthesis. researchgate.netnih.govnih.gov The fluorine atom, with its high electronegativity, can influence the reactivity and stability of catalytic intermediates. Future work could involve the synthesis of metal complexes incorporating this compound as a ligand for applications in asymmetric catalysis or C-H activation.
In advanced materials science , fluorinated and iodinated aromatic compounds are utilized in the development of materials with tailored properties. acs.org Fluorinated polymers, for example, often exhibit enhanced thermal stability, chemical resistance, and unique optical properties. researchgate.net The incorporation of a molecule like this compound into polymer backbones could lead to novel materials for applications in electronics, optics, or as high-performance coatings. The iodine atom also introduces the possibility of forming halogen bonds, which can be a powerful tool for crystal engineering and the design of self-assembling supramolecular structures. nih.gov
| Application Area | Potential Role of this compound | Key Research Focus |
| Catalysis | Precursor for novel ligands and catalysts. | Synthesis of metal-organic frameworks (MOFs), development of homogeneous and heterogeneous catalysts. researchgate.netnih.govnih.gov |
| Advanced Materials | Monomer for specialty polymers, building block for supramolecular assemblies. | Polymer synthesis and characterization, crystal engineering, development of functional materials. acs.orgresearchgate.netnih.gov |
Advanced Computational Modeling for Predictive Chemical Design and Discovery
Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding experimental efforts. For a molecule like this compound, where experimental data is scarce, computational modeling will be invaluable for future research.
Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular geometry, and spectroscopic properties of the compound. iaea.orgnih.gov Such studies can provide insights into the effects of the ethoxy, fluoro, and iodo substituents on the reactivity of the benzoic acid moiety. researchgate.net DFT can also be used to model reaction mechanisms, helping to optimize synthetic pathways and predict the feasibility of new reactions.
Molecular modeling techniques, including molecular dynamics and docking studies, can be used to predict how this compound and its derivatives might interact with biological targets or material surfaces. niscpr.res.in This is particularly relevant for designing new catalysts or functional materials. For instance, modeling the binding of a catalyst derived from this molecule to a substrate could help in designing more efficient and selective catalytic systems.
Furthermore, the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can accelerate the discovery of new applications. By correlating the structural features of a series of related benzoic acid derivatives with their observed activities or properties, predictive models can be built to screen for new candidates with desired characteristics, reducing the need for extensive experimental work. researchgate.netnih.gov
| Computational Method | Application to this compound | Expected Outcomes |
| Density Functional Theory (DFT) | Electronic structure analysis, reaction mechanism studies, spectroscopic prediction. | Understanding of reactivity, guidance for synthetic optimization, interpretation of experimental data. researchgate.netiaea.orgnih.gov |
| Molecular Modeling | Simulation of interactions with other molecules and materials. | Prediction of binding affinities, design of new catalysts and materials. niscpr.res.in |
| QSAR/QSPR | Development of predictive models for biological activity or material properties. | Accelerated discovery of new applications, rational design of novel compounds. researchgate.netnih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
